molecular formula C12H11FN2OS B2972669 2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one CAS No. 866154-15-6

2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one

Cat. No. B2972669
CAS RN: 866154-15-6
M. Wt: 250.29
InChI Key: ZPBCPQHNKFDJON-JXMROGBWSA-N
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Description

The name suggests that this compound is a thiazolone derivative. Thiazolones are a type of organic compound that contain a five-membered C3NS ring. They are part of the larger family of azoles. The “2-(dimethylamino)” and “5-[(E)-(4-fluorophenyl)methylidene]” parts suggest functional groups attached to the thiazolone ring .


Molecular Structure Analysis

The molecular structure would likely consist of a five-membered thiazolone ring, with a dimethylamino group attached at the 2-position and a (E)-(4-fluorophenyl)methylidene group at the 5-position .


Chemical Reactions Analysis

Thiazolones, like other azoles, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the dimethylamino group might make the compound a base, and the fluorophenyl group could affect the compound’s reactivity and polarity .

Scientific Research Applications

Antimicrobial Activity

A study focused on the synthesis and evaluation of antimicrobial activity of novel derivatives, highlighting their effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The compounds demonstrated significant antimicrobial properties, with some showing higher activity compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).

Cyclooxygenase Inhibition

Research on the synthesis and crystal structure of derivatives aimed at exploring their potential as cyclooxygenase-2 inhibitors. Despite the efforts, the synthesized compounds did not exhibit inhibition potency for cyclooxygenase enzymes (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).

Nuclear Magnetic Resonance (NMR) Studies

NMR studies have been conducted on bicyclic thiophene derivatives, including observation of through-space H–F coupling over seven bonds. These findings contribute to the understanding of molecular interactions and structure elucidation (Hirohashi, Inaba, & Yamamoto, 1975).

Corrosion Inhibitors

Investigations into thiazoles as corrosion inhibitors for mild steel in acidic solutions revealed that these compounds exhibit promising inhibitory effects, adhering to the Langmuir adsorption isotherm and functioning as mixed-type inhibitors (Quraishi & Sharma, 2005).

Synthesis of Pyrrolo[2,1-b]thiazoles

A novel approach to synthesizing pyrrolo[2,1-b]thiazoles was described, showcasing the versatility and potential applications of these compounds in medicinal chemistry and material science (Tverdokhlebov, Resnyanska, Tolmachev, & Andrushko, 2003).

Safety and Hazards

Again, without specific information, it’s hard to say what the safety hazards of this compound would be. As with any chemical, proper safety precautions should be taken when handling it .

Future Directions

The study and application of thiazolone derivatives is a rich field, with potential applications in medicinal chemistry, materials science, and other areas .

properties

IUPAC Name

(5E)-2-(dimethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-15(2)12-14-11(16)10(17-12)7-8-3-5-9(13)6-4-8/h3-7H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBCPQHNKFDJON-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)C(=CC2=CC=C(C=C2)F)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=O)/C(=C\C2=CC=C(C=C2)F)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one

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